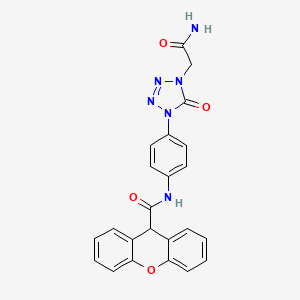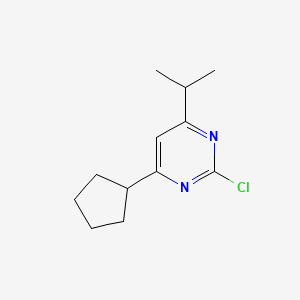![molecular formula C16H23NO4 B2615297 ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate CAS No. 1251682-90-2](/img/structure/B2615297.png)
ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxane ring substituted with a methoxyphenyl group and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate oxane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents, catalysts, and protective groups to enhance the yield and purity of the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and reliability of the product for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methoxyphenyl and carbamate moieties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology and medicine, it may serve as a potential drug candidate or a tool for studying biochemical pathways. In industry, this compound can be utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate moiety may interact with enzymes or receptors, leading to changes in biochemical processes. The methoxyphenyl group may also contribute to the compound’s activity by influencing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate can be compared with other similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the oxane ring, methoxyphenyl group, and carbamate moiety in this compound sets it apart from these related compounds .
Propiedades
IUPAC Name |
ethyl N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-15(18)17-12-16(8-10-20-11-9-16)13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEKREBYQIIUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(CCOCC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2615222.png)
![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)

![({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine](/img/structure/B2615228.png)
![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)


![6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2615232.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2615233.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)

